3-Bromo-cyclopent-2-enol
Overview
Description
3-Bromo-cyclopent-2-enol is a chemical compound with the molecular formula C5H7BrO . It has an average mass of 163.012 Da and a mono-isotopic mass of 161.968018 Da .
Synthesis Analysis
Polysubstituted cyclopent-2-enols, such as this compound, can be synthesized by a one-pot reaction of doubly activated cyclopropanes and α-EWG substituted acetonitriles under mild basic conditions via a domino-ring-opening-cyclization/deacylation/oxidation sequence . This synthesis method has been demonstrated in the late-stage derivatization into functionalized cyclopentapyrimidin-4-ones and 2-hydroxy cyclopentanones with good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with a bromine atom attached to one of the carbons and a hydroxyl group attached to an adjacent carbon .Chemical Reactions Analysis
Enols, such as this compound, can react with electrophiles in a similar fashion as other carbanion nucleophiles, such as Grignard reagents . The oxygen of an enol can donate electron density into its double bond, making it electron-rich and more reactive than typical alkenes .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 220.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 53.2±6.0 kJ/mol and a flash point of 87.3±27.3 °C . The compound has a molar refractivity of 32.0±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 91.3±3.0 cm3 .Scientific Research Applications
N-Heterocyclic carbene-catalyzed cyclization processes utilize compounds like 3-Bromo-cyclopent-2-enol. These cyclizations produce spirocarbocyclic oxindoles with high diastereoselectivities, useful in synthesizing complex organic molecules (Xie et al., 2015).
Enzymatic resolution of similar compounds enables the enantioselective synthesis of specialized organic phosphonates, which are valuable in various chemical synthesis pathways (Attolini et al., 2003).
The Sonogashira cross-coupling reaction, involving this compound derivatives, provides an efficient method for synthesizing enols of cyclic 3-alkynyl-1,2-diones. These compounds are significant in pharmaceutical and organic synthesis (Paju et al., 2014).
Compounds like this compound are also utilized in Diels-Alder reactions combined with metal cross-coupling reactions. This approach offers high yields and good diastereoselectivity for various functionalities and protecting groups (Choi et al., 2020).
A new synthetic protocol involving these compounds has been developed for making 2,3-disubstituted cyclopentenones. These are important for the synthesis of compounds like jasmone and dihydrojasmone, with applications in fragrance and pharmaceutical industries (Trost & Pinkerton, 2001).
Mechanism of Action
properties
IUPAC Name |
3-bromocyclopent-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCCUASGPOKOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462575 | |
Record name | 3-BROMO-CYCLOPENT-2-ENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109380-24-7 | |
Record name | 3-BROMO-CYCLOPENT-2-ENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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